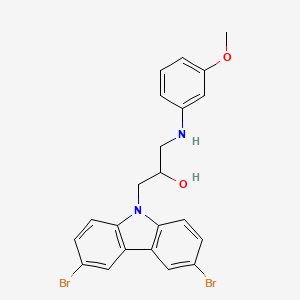

P7C3-OMe

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

La síntesis de P7C3-OMe implica varios pasos:

Síntesis de 3,6-dibromo-9-(oxiran-2-ilmetil)-9H-carbazol: Esto se logra agregando hidróxido de potasio en polvo a una solución de 3,6-dibromocarbazol en dimetilformamida a temperatura ambiente. Luego se agrega epibromohidrina y la reacción se agita durante la noche.

Formación de this compound: El producto intermedio se hace reaccionar con m-anisidina en presencia de cloruro de bismuto (III) en ciclohexano a temperatura de reflujo.

Análisis De Reacciones Químicas

P7C3-OMe experimenta varias reacciones químicas, que incluyen:

Oxidación: Se puede oxidar en condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.

Reducción: Se pueden realizar reacciones de reducción para modificar los grupos funcionales presentes en el compuesto.

Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en los átomos de bromo, para formar varios derivados.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

Neuroprotective Properties

P7C3-OMe has been extensively studied for its neuroprotective effects, particularly in the context of neurodegenerative diseases. The compound is known to enhance hippocampal neurogenesis and protect against neuronal apoptosis.

Case Studies and Findings

- Hippocampal Neurogenesis : In rodent models, administration of this compound resulted in a significant increase in the number of new neurons in the hippocampus. This effect was correlated with improved memory and learning capabilities, as demonstrated in tasks such as the Morris water maze .

- Protection Against Stress : In studies involving chronic social defeat stress, this compound treatment led to a marked reduction in programmed cell death in the dentate gyrus region of the hippocampus, indicating its potential as an antidepressant by promoting survival of neural precursor cells .

Treatment of Traumatic Brain Injury

This compound has shown promise in mitigating the effects of traumatic brain injury (TBI). Research indicates that this compound can reverse chronic neurodegeneration associated with TBI, restoring normal neuropsychiatric function even after prolonged periods post-injury .

Data Table: Efficacy of this compound in TBI Models

| Study Reference | Model Used | Dose (mg/kg) | Outcome |

|---|---|---|---|

| Mouse TBI model | 5 | Reversal of chronic neurodegeneration | |

| Rat model | 10 | Reduced apoptosis and improved recovery |

Cancer Research Applications

This compound also exhibits potential in cancer research, particularly concerning glioma and breast cancer.

Mechanism of Action in Cancer

The compound has been found to regulate aerobic glycolysis in glioma cells by targeting phosphoglycerate kinase 1, thereby inhibiting tumor growth . Additionally, it has shown efficacy against triple-negative breast cancer cells by reducing metabolic activity at effective doses .

Case Studies and Findings

- Glioma Cells : this compound treatment led to a significant decrease in cell viability and proliferation rates in glioma cell lines .

- Triple-Negative Breast Cancer : In vitro studies demonstrated that this compound could significantly inhibit metabolic activity in these aggressive cancer cells, suggesting its potential as an adjunct therapy during radiotherapy .

Comparison with Other Compounds

This compound is part of a broader class of neuroprotective agents. Its derivatives, such as P7C3-S243 and P7C3-A20, have been developed to enhance potency and pharmacological profiles.

Comparison Table: Properties of P7C3 Compounds

| Compound | Neuroprotective Efficacy | Cancer Treatment Efficacy | Oral Bioavailability |

|---|---|---|---|

| P7C3 | Moderate | Low | Yes |

| This compound | High | Moderate | Yes |

| P7C3-S243 | Very High | High | Yes |

Mecanismo De Acción

El mecanismo de acción de P7C3-OMe implica la activación de la nicotinamida fosforribosiltransferasa, la enzima limitante de la velocidad responsable de la transformación de la nicotinamida en dinucleótido de adenina y nicotinamida. Al activar esta enzima, this compound aumenta los niveles intracelulares de dinucleótido de adenina y nicotinamida, que es crucial para el metabolismo energético celular y la neuroprotección .

Comparación Con Compuestos Similares

P7C3-OMe es parte de una serie de compuestos con propiedades neuroprotectoras. Los compuestos similares incluyen:

P7C3: El compuesto principal con efectos neuroprotectores similares.

P7C3-A20: Un análogo fluorado más potente de P7C3.

P7C3-S243: Otro derivado con funciones farmacológicas mejoradas.

This compound es único debido a su sustitución metoxi, que mejora sus actividades neuroprotectoras y proneurogénicas en comparación con sus análogos .

Actividad Biológica

P7C3-OMe is a member of the P7C3 class of aminopropyl carbazole compounds, recognized for its neuroprotective and pro-neurogenic properties. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Overview of this compound

This compound is an enantiomer of P7C3, which has been shown to enhance neurogenesis and protect neurons from apoptosis. The compound is orally bioavailable and crosses the blood-brain barrier, making it a promising candidate for treating neurodegenerative diseases. Studies indicate that it acts primarily through the activation of nicotinamide phosphoribosyltransferase (NAMPT), which is crucial for NAD synthesis, thereby promoting neuronal survival under stress conditions.

This compound functions by increasing NAD levels through NAMPT-mediated salvage pathways. This mechanism is particularly significant in contexts where cellular NAD levels are depleted, such as during doxorubicin treatment, which induces toxicity in neuronal cells. The compound's ability to enhance NAMPT activity correlates with its protective effects against various neurotoxic agents.

Key Findings on Mechanism

- Neuroprotection : this compound protects newborn neurons from apoptosis in vivo, as demonstrated in rodent models .

- NAD Restoration : It restores intracellular NAD levels in cells subjected to doxorubicin-induced toxicity .

- Enantiomer Activity : The R-enantiomer of this compound exhibits significantly greater neurogenic activity compared to the S-enantiomer .

In Vivo Studies

Research has confirmed that this compound enhances neurogenesis in various models of neurodegeneration:

In Vitro Studies

This compound has been tested against various toxic agents to evaluate its protective capabilities:

Case Studies

- Neurodegenerative Diseases : In rodent models of Alzheimer's and ALS, administration of this compound resulted in improved cognitive function and neuronal survival.

- Bone Health : A study demonstrated that this compound mitigated radiation-induced bone loss by regulating osteoclast differentiation, showcasing its dual role in neuroprotection and bone remodeling .

Propiedades

Fórmula molecular |

C22H20Br2N2O2 |

|---|---|

Peso molecular |

504.2 g/mol |

Nombre IUPAC |

1-(3,6-dibromocarbazol-9-yl)-3-(3-methoxyanilino)propan-2-ol |

InChI |

InChI=1S/C22H20Br2N2O2/c1-28-18-4-2-3-16(11-18)25-12-17(27)13-26-21-7-5-14(23)9-19(21)20-10-15(24)6-8-22(20)26/h2-11,17,25,27H,12-13H2,1H3 |

Clave InChI |

LEICNUMXFWNCSJ-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O |

SMILES canónico |

COC1=CC=CC(=C1)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.